Ferrous tartrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

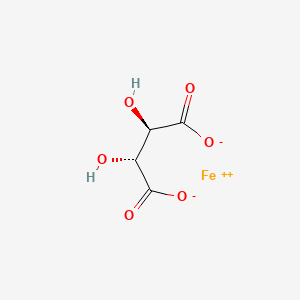

Ferrous tartrate is a chemical compound that is the iron (II) salt of tartaric acid. It is known for its reddish powder appearance and has been historically used as a medicinal compound, particularly in the treatment of anemia and as a stomachic and tonic . The compound has a chemical formula of ( \text{C}_4\text{H}_4\text{FeO}_6 ) and a molar mass of 203.92 g/mol .

Wirkmechanismus

Target of Action

Ferrous tartrate is a chemical compound and the iron (II) salt of tartaric acid . The primary target of this compound is the body’s iron stores. Iron is an essential nutrient that plays a crucial role in various physiological processes, including oxygen transport, DNA synthesis, and electron transport .

Mode of Action

It is known that this compound provides a source of iron, which is necessary for the production of hemoglobin . Hemoglobin is a protein in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs.

Biochemical Pathways

, iron plays a critical role in several key biochemical pathways. For instance, iron is a crucial component of heme, a constituent of hemoglobin, which is essential for oxygen transport. Iron is also involved in various enzymatic systems, including those involved in energy metabolism and DNA synthesis .

Pharmacokinetics

It is known that the bioavailability of iron from oral iron supplements can be influenced by various factors, including dietary components, iron status, and individual variation .

Result of Action

The primary result of this compound administration is the replenishment of the body’s iron stores, which can help to prevent or treat iron deficiency and iron deficiency anemia . Iron deficiency can lead to symptoms such as fatigue, weakness, and impaired cognitive function, while iron deficiency anemia can cause symptoms like shortness of breath, dizziness, and pale skin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, certain dietary components can enhance or inhibit the absorption of iron. Additionally, factors such as the individual’s iron status, age, and health condition can influence the body’s response to this compound .

Biochemische Analyse

Biochemical Properties

Ferrous tartrate plays a significant role in biochemical reactions, particularly in the analysis of polyphenols. It reacts with polyphenols to form a colorless ferrous-polyphenols complex . This complex can be adsorbed on cotton threads and then oxidized to form a blue-black ferric-polyphenols complex .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with polyphenols. The formation of the ferrous-polyphenols complex is a key step in this mechanism .

Vorbereitungsmethoden

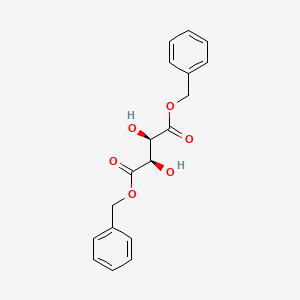

Synthetic Routes and Reaction Conditions: Ferrous tartrate is typically prepared by reacting ferrous sulfate with tartaric acid. The reaction involves dissolving ferrous sulfate in water and then adding tartaric acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is filtered, washed, and dried to obtain the final product .

Industrial Production Methods: In industrial settings, this compound can be produced by digesting tartarated iron in a solution of sherry for an extended period, typically around 30 days. This method, although traditional, is less commonly used in modern industrial production due to its lengthy process .

Analyse Chemischer Reaktionen

Types of Reactions: Ferrous tartrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to ferric tartrate in the presence of oxidizing agents.

Reduction: It can be reduced back to this compound from ferric tartrate using reducing agents.

Substitution: The tartrate ligand can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, ascorbic acid.

Substitution Reactions: Ligands such as ethylenediaminetetraacetic acid (EDTA) can be used to replace the tartrate ligand.

Major Products:

Oxidation: Ferric tartrate.

Reduction: this compound.

Substitution: Complexes with different ligands depending on the substituting reagent used.

Wissenschaftliche Forschungsanwendungen

Ferrous tartrate has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Ferrous sulfate: Another iron (II) compound commonly used as an iron supplement.

Ferric tartrate: The oxidized form of ferrous tartrate.

Ferrous fumarate: An iron (II) compound used in the treatment of iron-deficiency anemia.

Comparison:

This compound vs. Ferrous sulfate: this compound is less commonly used compared to ferrous sulfate, but it offers better bioavailability due to the presence of the tartrate ligand.

This compound vs. Ferric tartrate: this compound is in the +2 oxidation state, while ferric tartrate is in the +3 oxidation state. The former is more readily absorbed in biological systems.

This compound vs. Ferrous fumarate: Both are used to treat iron-deficiency anemia, but this compound has the added benefit of the tartrate ligand, which aids in iron absorption.

Eigenschaften

CAS-Nummer |

41014-96-4 |

|---|---|

Molekularformel |

C4H4FeO6 |

Molekulargewicht |

203.92 g/mol |

IUPAC-Name |

(2S,3S)-2,3-dihydroxybutanedioate;iron(2+) |

InChI |

InChI=1S/C4H6O6.Fe/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m0./s1 |

InChI-Schlüssel |

OHZCFWMJMWFNFP-YGEZSCCGSA-L |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+2] |

Isomerische SMILES |

[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[Fe+2] |

Kanonische SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+2] |

Herkunft des Produkts |

United States |

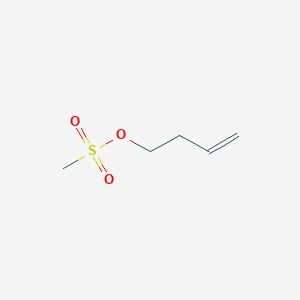

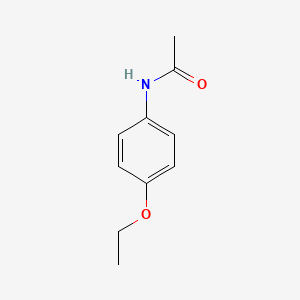

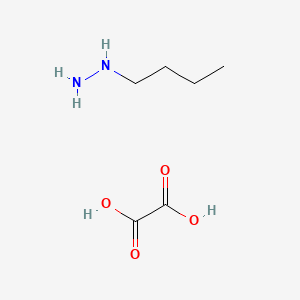

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B3425292.png)